molecular formula C14H11N3O B14910606 3-cyano-N-(3-methylpyridin-2-yl)benzamide

3-cyano-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B14910606
M. Wt: 237.26 g/mol
InChI Key: LCCMEXKAWHVZNP-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) Derivatives Research

Benzamide derivatives form a cornerstone of modern medicinal chemistry, with a vast body of research dedicated to their synthesis and biological evaluation. These compounds are recognized for their wide range of pharmacological activities. The core benzamide structure serves as a versatile scaffold, allowing for systematic modifications to explore structure-activity relationships (SAR).

The introduction of a cyano (-CN) group, as seen in 3-cyano-N-(3-methylpyridin-2-yl)benzamide, is a common strategy in drug design. The cyano group is a potent electron-withdrawing group and can participate in hydrogen bonding, influencing the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.

Furthermore, the N-(3-methylpyridin-2-yl) moiety is significant. The pyridine (B92270) ring is a bioisostere of a phenyl group and is prevalent in many biologically active compounds. Its nitrogen atom can act as a hydrogen bond acceptor and a site for protonation, which can be crucial for pharmacokinetic and pharmacodynamic properties. The methyl group's position on the pyridine ring can influence the molecule's conformation and interaction with target proteins. The synthesis of N-pyridin-2-yl benzamide analogues is an active area of research, with studies exploring their potential as allosteric activators of enzymes like glucokinase. nih.gov

Historical Perspective of Analogous Compounds in Chemical Biology

The history of benzamide derivatives in chemical biology is rich and varied. The simplest form, benzamide itself, has been a building block for more complex molecules for over a century. A significant milestone in the application of benzamide derivatives was the discovery of the procainamide, an antiarrhythmic agent, which demonstrated the therapeutic potential of this class of compounds.

In the mid-20th century, the development of substituted benzamides like metoclopramide (B1676508) and sulpiride (B1682569) as dopamine (B1211576) D2 receptor antagonists revolutionized the treatment of nausea and certain psychiatric disorders. These discoveries highlighted the importance of the substitution pattern on the aromatic ring and the amide nitrogen in determining biological activity.

More recently, research has focused on benzamides as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and various kinases, which are critical targets in cancer therapy. The exploration of diverse substituents on the benzamide scaffold continues to yield compounds with novel mechanisms of action and therapeutic applications. The isosteric replacement of amide linkers with other functional groups, such as sulfonamides in N-(pyrazin-2-yl)benzenesulfonamides, is an area of investigation to modulate the biological activity of these compounds. nih.gov

Research Significance and Potential Academic Contributions

The specific structure of this compound suggests several avenues for academic research. Its potential as a ligand for various biological targets could be explored through computational modeling and in vitro screening assays. The combination of the cyano group and the substituted pyridine ring may confer unique binding properties.

Potential Areas of Investigation:

Enzyme Inhibition: Given the history of benzamides as enzyme inhibitors, this compound could be screened against a panel of kinases, proteases, or other enzymes implicated in disease.

Receptor Modulation: The pyridine nitrogen and amide moiety make it a candidate for interacting with various receptors in the central nervous system or peripheral tissues.

Materials Science: The rigid structure and polar functional groups could lend themselves to applications in materials science, such as in the formation of coordination polymers or functional organic materials.

The synthesis and characterization of this compound and its analogues would be a valuable academic contribution, providing new chemical entities for biological screening and further study. Detailed investigation of its physicochemical properties and biological activities would expand the understanding of the chemical space occupied by benzamide derivatives.

Interactive Data Table of Analogous Benzamide Compounds

To provide context for the potential properties of this compound, the following table presents data for structurally related compounds found in the literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Reported Biological Activity/Application
3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamideC₁₈H₁₃N₃O₂303.32Research intermediate
3-cyano-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamideC₁₆H₁₁N₃O₂S309.35Research intermediate
3-cyano-N-(dicyclopropylmethyl)benzamideC₁₅H₁₆N₂O240.30Research intermediate
3-Cyano-N-(5-methylpyridin-2-yl)benzamideC₁₄H₁₁N₃O237.26Chemical intermediate
2-amino-5-cyano-N,3-dimethylbenzamideC₁₀H₁₁N₃O189.22Intermediate in chemical synthesis

Note: The data in this table is for analogous compounds and is intended for comparative purposes. Specific properties for this compound are not publicly available and would require experimental determination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-cyano-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H11N3O/c1-10-4-3-7-16-13(10)17-14(18)12-6-2-5-11(8-12)9-15/h2-8H,1H3,(H,16,17,18)

InChI Key

LCCMEXKAWHVZNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The ¹H NMR spectrum of 3-cyano-N-(3-methylpyridin-2-yl)benzamide is expected to exhibit distinct signals corresponding to the protons on the benzamide (B126) and pyridine (B92270) rings, as well as the methyl and amide protons. Based on analogous structures, the aromatic protons of the 3-cyanobenzoyl moiety would likely appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing cyano and amide groups. The protons on the 3-methylpyridin-2-yl ring are also expected in the aromatic region, with their specific shifts influenced by the methyl group and the nitrogen atom. The methyl group protons would likely appear as a singlet in the upfield region, around δ 2.2-2.5 ppm. The amide proton (N-H) is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity
Amide (N-H)Broad singlets
Aromatic (Benzoyl)7.5 - 8.5m
Aromatic (Pyridinyl)7.0 - 8.2m
Methyl (CH₃)2.2 - 2.5s

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 165-170 ppm. The carbon atom of the cyano group is anticipated to appear around δ 117-120 ppm. The aromatic carbons of both the benzoyl and pyridinyl rings will resonate in the region of δ 110-155 ppm, with the exact shifts determined by the electronic effects of their substituents. The carbon of the methyl group is expected to be the most upfield signal, likely appearing between δ 15-20 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O)165 - 170
Aromatic (Benzoyl & Pyridinyl)110 - 155
Cyano (C≡N)117 - 120
Methyl (CH₃)15 - 20

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands. A sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration is anticipated in the range of 2220-2260 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a moderate to strong band around 3300 cm⁻¹. The C=O (carbonyl) stretching of the amide group (Amide I band) is expected to be a strong, sharp peak in the region of 1650-1680 cm⁻¹. The N-H bending (Amide II band) and C-N stretching vibrations are also expected to be present in the fingerprint region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will likely appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Predicted IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Amide (N-H)Stretch~3300Medium-Strong
Aromatic (C-H)Stretch>3000Medium
Nitrile (C≡N)Stretch2220-2260Strong, Sharp
Carbonyl (C=O)Stretch (Amide I)1650-1680Strong, Sharp
Aromatic (C=C)Stretch1450-1600Medium-Strong
Amide (N-H)Bend (Amide II)~1550Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₁N₃O), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern in the mass spectrum would offer further structural insights. Common fragmentation pathways for N-aryl benzamides involve cleavage of the amide bond, leading to the formation of benzoyl and pyridinyl cation fragments. The loss of the cyano group or the methyl group could also be observed.

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal the precise molecular geometry. It is expected that the benzamide and pyridine rings would be non-coplanar due to steric hindrance. The amide linkage is expected to be planar. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the amide N-H group as a donor and the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group as acceptors. Pi-pi stacking interactions between the aromatic rings may also play a role in the crystal lattice. Analysis of related crystal structures, such as 2-amino-N-(pyridin-2-yl)benzamide, suggests that such hydrogen bonding and stacking interactions are common in this class of compounds. mdpi.com

Interactive Data Table: Expected Crystallographic Parameters from Analogous Structures

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
C-N (amide) Bond Length~1.34 Å
C=O (amide) Bond Length~1.23 Å
C≡N Bond Length~1.15 Å
Dihedral Angle (Benzoyl-Pyridinyl)Non-coplanar

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A comprehensive analysis of the crystal structure of this compound would involve the identification and characterization of various non-covalent interactions that govern its molecular packing.

Hydrogen Bonding: The molecule possesses potential hydrogen bond donors and acceptors. The amide group (-CONH-) is a classic hydrogen bonding motif, with the nitrogen atom acting as a donor (N-H) and the oxygen atom as an acceptor (C=O). Intermolecular N-H···O hydrogen bonds are highly probable, leading to the formation of common supramolecular synthons like chains or dimers. The nitrogen atom of the pyridine ring and the nitrogen atom of the cyano group (-C≡N) can also act as hydrogen bond acceptors. Intramolecular hydrogen bonding could potentially occur between the amide N-H and the nitrogen of the pyridine ring, which would influence the molecule's conformation.

A hypothetical data table for such interactions, if data were available, would look like this:

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Intermolecular Hydrogen BondN-H (amide)O=C (amide)--
Intermolecular Hydrogen BondC-H (aromatic)N≡C (cyano)--
π-π StackingCentroid (Benzonitrile Ring)Centroid (Pyridine Ring)--

Data is hypothetical and for illustrative purposes only.

Conformational Analysis in Crystalline State

The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the amide linker to the two aromatic rings.

The angle between the benzonitrile (B105546) ring and the amide plane.

The angle between the amide plane and the methylpyridine ring.

These torsion angles are influenced by a combination of steric hindrance (e.g., from the methyl group on the pyridine ring) and the electronic effects of the substituents. The planarity between the aromatic rings and the amide group would indicate the extent of π-conjugation across the molecule. In the solid state, the observed conformation is the one that allows for the most stable packing arrangement, which is a balance between intramolecular energetics and favorable intermolecular interactions.

A prospective data table for conformational analysis would include:

Torsion AngleAtoms InvolvedAngle (°)
τ1 (Benzonitrile-Amide)C(ar)-C(ar)-C(O)-N-
τ2 (Amide-Pyridine)C(O)-N-C(py)-C(py)-

Data is hypothetical and for illustrative purposes only.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and properties of molecules. These methods provide valuable insights into the geometry, reactivity, and spectroscopic characteristics of compounds such as 3-cyano-N-(3-methylpyridin-2-yl)benzamide. By solving approximations of the Schrödinger equation, DFT can model various molecular properties from first principles.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. For this compound, DFT calculations would be employed to determine the energies of the HOMO and LUMO. This analysis helps in predicting its behavior in chemical reactions and its potential for charge transfer interactions within the molecule. rsc.org

Interactive Data Table: Representative Frontier Molecular Orbital Energies

ParameterRepresentative Energy (eV)
EHOMO-6.5 to -5.5
ELUMO-2.0 to -1.0
Energy Gap (ΔE)4.5 to 3.5

Note: The values presented in this table are representative examples based on typical DFT calculations for similar aromatic amide compounds and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different charge regions. deeporigin.com Typically, red areas represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas indicate positive electrostatic potential, corresponding to electron-deficient regions that are prone to nucleophilic attack. Green regions denote neutral electrostatic potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group, the nitrogen of the cyano group, and the nitrogen of the pyridine (B92270) ring, indicating these are potential sites for electrophilic interaction. nih.govresearchgate.net Positive potential (blue) would be expected around the amide proton and the hydrogen atoms of the aromatic rings, highlighting them as sites for nucleophilic interaction. rsc.org This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. nih.govresearchgate.net

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO). ijres.org

Electron Affinity (A): The energy released when an electron is added to a molecule (A ≈ -ELUMO). ijres.org

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). ijres.org

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution (η = (I - A) / 2). nih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of modifying the electron cloud (S = 1 / η). nih.gov

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). ijsr.net

These descriptors for this compound would be calculated to predict its stability and reactivity in various chemical environments. nih.gov

Interactive Data Table: Representative Global Reactivity Descriptors

DescriptorFormulaRepresentative Value Range
Ionization Potential (I)-EHOMO5.5 - 6.5 eV
Electron Affinity (A)-ELUMO1.0 - 2.0 eV
Electronegativity (χ)(I + A) / 23.25 - 4.25 eV
Chemical Hardness (η)(I - A) / 22.25 - 1.75 eV
Chemical Softness (S)1 / η0.44 - 0.57 eV⁻¹
Electrophilicity Index (ω)μ² / 2η2.37 - 4.86 eV

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as determined by DFT calculations.

Computational methods, particularly DFT, can be used to predict the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of molecules. mdpi.com Theoretical vibrational analysis involves calculating the normal modes of vibration and their corresponding frequencies. rsc.org These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations, such as the stretching and bending of bonds (e.g., C=O, N-H, C≡N). semanticscholar.orgnih.govnih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum by calculating the energies of electronic transitions, most notably the HOMO to LUMO transition. mdpi.com This allows for the prediction of the maximum absorption wavelength (λmax) in the UV-Vis spectrum. For this compound, these theoretical predictions would be instrumental in interpreting experimental spectroscopic data and confirming its molecular structure.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level. springernature.com

Molecular docking simulations for this compound would involve placing the molecule into the binding site of a target protein and using a scoring function to evaluate the different possible binding poses. nih.gov The simulation explores various conformations of the ligand and its orientation within the receptor's active site. nih.gov The goal is to identify the binding mode with the most favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. plos.orgphyschemres.org The output of a docking simulation is a set of predicted binding poses, ranked by their docking scores, which estimate the binding affinity. researchgate.net This information is crucial for understanding the mechanism of action and for the rational design of more potent and selective analogues. researchgate.netnih.gov

Conformational Generation and Clustering Algorithms (e.g., Low Mode MD, ChargeRMSD)

Understanding the conformational flexibility of "this compound" is fundamental to elucidating its biological activity. Conformational analysis identifies the range of three-dimensional structures the molecule can adopt, which is critical for its interaction with a biological receptor.

Low Mode Molecular Dynamics (LowModeMD) is a powerful technique for efficiently exploring the conformational space of flexible molecules. nih.govacs.org This method focuses on low-frequency vibrational modes, which correspond to large-scale conformational changes, such as the rotation of single bonds that alters the relative orientation of the benzamide (B126) and methyl-pyridin rings. By perturbing the molecule's geometry along these low-energy pathways, LowModeMD can generate a diverse set of sterically accessible conformations without getting trapped in local energy minima. researchgate.net The process involves a short molecular dynamics run followed by energy minimization to identify stable conformers. researchgate.netchemcomp.com

The output of a conformational search is often a large number of conformers. To analyze this data, clustering algorithms are employed to group similar structures. ChargeRMSD is a specialized clustering method that extends the traditional Root Mean Square Deviation (RMSD) calculation. While standard RMSD clustering groups conformers based on atomic position similarity, ChargeRMSD also considers the electrostatic properties by incorporating atomic partial charges into the similarity metric. This is particularly important for a molecule like "this compound," which possesses several polar groups (cyano, amide, and the pyridine nitrogen) that can engage in crucial electrostatic interactions with a target protein. By clustering based on both structure and charge distribution, a more functionally relevant set of representative conformations can be identified.

A hypothetical clustering of conformations generated for "this compound" might yield the following results, showcasing distinct orientations of the key functional groups.

Table 1: Representative Conformational Clusters of this compound
Cluster IDPopulation (%)Relative Energy (kcal/mol)Key Dihedral Angle (°C) (Benzamide-Pyridine)Description
1450.0045Extended conformation with minimal steric hindrance.
2301.25-60Partially folded conformation, potential for intramolecular interactions.
3152.50180Planar-like conformation, high potential for stacking interactions.
4103.1090Twisted conformation, likely higher in energy.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Profiles

Molecular Dynamics (MD) simulations provide a dynamic view of how "this compound" interacts with its environment, such as a protein binding site, over time. nottingham.ac.uk These simulations solve Newton's equations of motion for the atoms in the system, offering insights into the stability of binding poses and the nature of intermolecular interactions.

When docked into a hypothetical protein target, MD simulations can assess the stability of the binding mode of "this compound". By monitoring the ligand's RMSD relative to its starting position, researchers can determine if the initial pose is stable or if the ligand reorients within the binding pocket to find a more favorable conformation. A stable binding pose is characterized by a low and fluctuating RMSD over the simulation time. This analysis is crucial for validating docking results and understanding the key interactions that anchor the ligand in the active site. rsc.org

The Solvent Accessible Surface Area (SASA) measures the surface area of the ligand that is exposed to the solvent. compchems.comgithub.io In the context of a ligand-protein complex, a decrease in the ligand's SASA upon binding indicates that it is well-buried within the binding pocket. github.io MD simulations can track the SASA of "this compound" over time, providing information on the stability of its burial and how its exposure to the solvent changes with conformational fluctuations of the protein. youtube.comnih.gov

Furthermore, MD simulations allow for a detailed analysis of the hydrogen bond network between the ligand and the protein. mdsim360.comutah.edu The amide group and the pyridine nitrogen of "this compound" are potential hydrogen bond donors and acceptors, respectively. Analyzing the evolution of these hydrogen bonds throughout the simulation reveals their occupancy and lifetime, highlighting which interactions are most persistent and therefore most critical for binding affinity and specificity. nih.gov

A simulated analysis of "this compound" bound to a hypothetical kinase might produce the following dynamic profile.

Table 2: MD Simulation Analysis of Ligand-Protein Interactions
Time (ns)Ligand RMSD (Å)Ligand SASA (Ų)Key H-Bonds (Occupancy %)
00.055.3Amide N-H --- Asp145 (95%), Pyridine N --- Lys72 (80%)
101.248.1Amide N-H --- Asp145 (92%), Pyridine N --- Lys72 (75%)
201.545.7Amide N-H --- Asp145 (93%), Pyridine N --- Lys72 (78%)
301.346.2Amide N-H --- Asp145 (94%), Pyridine N --- Lys72 (81%)
401.447.5Amide N-H --- Asp145 (91%), Pyridine N --- Lys72 (79%)
501.645.9Amide N-H --- Asp145 (93%), Pyridine N --- Lys72 (80%)

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.govmdpi.com The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. set-science.com

A hypothetical breakdown of intermolecular contacts for "this compound" derived from a Hirshfeld surface analysis is presented below.

Table 3: Hirshfeld Surface Analysis of Intermolecular Contacts
Interaction TypeContribution (%)Description
H···H48.5Represents the most significant contribution, typical for organic molecules.
C···H/H···C25.2Indicative of C-H···π interactions and general van der Waals contacts.
N···H/H···N12.8Highlights the importance of hydrogen bonds involving the amide and pyridine nitrogen atoms.
O···H/H···O9.5Corresponds to hydrogen bonds involving the amide oxygen.
Other4.0Includes contacts involving the cyano group and other weaker interactions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Cyano Group Substitutions on Activity and Affinity

The cyano (-C≡N) group is a versatile and influential functional group in medicinal chemistry, capable of significantly impacting a molecule's electronic properties, binding interactions, and metabolic stability. nih.gov In the context of 3-cyano-N-(3-methylpyridin-2-yl)benzamide, the nitrile moiety on the benzamide (B126) ring is critical for its biological activity.

The position of the cyano group on the benzamide ring is crucial. Studies on various inhibitors have shown that moving the cyano group from the meta (3-position) to the ortho (2-position) or para (4-position) can lead to a significant loss of activity. This suggests that the 3-position is optimal for forming a key interaction, such as a hydrogen bond with amino acid residues like asparagine or glutamine in a protein target. taylorandfrancis.com Replacing the cyano group with other substituents, such as a hydrogen atom, a halogen, or a methoxy (B1213986) group, would likely alter or eliminate this critical binding interaction, leading to reduced affinity. For instance, while a nitro group could mimic the hydrogen bond accepting properties, its bulkier size and different electronic profile might not be favorable.

Modification at Benzamide 3-Position Predicted Impact on Activity/Affinity Rationale
-CN (Cyano) OptimalActs as a key hydrogen bond acceptor, crucial for binding. taylorandfrancis.comnih.gov
-H (Hydrogen) Significant DecreaseLoss of the primary hydrogen bond interaction point.
-Cl (Chloro) DecreaseMay introduce some electronic effects but lacks the specific H-bonding geometry of the cyano group.
-OCH₃ (Methoxy) Significant DecreaseCan act as an H-bond acceptor but is bulkier and electronically different, potentially causing steric clashes or unfavorable interactions.
-NO₂ (Nitro) Variable / Likely DecreaseCan accept hydrogen bonds but has different steric and electronic properties that may disrupt optimal binding.

Role of Methylpyridine Moiety and its Regioisomers in Target Recognition

The N-(3-methylpyridin-2-yl) portion of the molecule plays a pivotal role in target recognition, primarily through hydrophobic and steric interactions, and by correctly positioning the amide linker. The pyridine (B92270) ring itself can participate in π-π stacking or cation-π interactions, while the nitrogen atom acts as a hydrogen bond acceptor.

The "magic methyl" effect in medicinal chemistry describes how the addition of a single methyl group can dramatically enhance binding affinity. researchgate.net This enhancement can arise from favorable hydrophobic interactions with a specific pocket in the receptor or by inducing a conformational change in the molecule that is more favorable for binding. researchgate.netnih.gov In this compound, the methyl group at the 3-position of the pyridine ring is positioned ortho to the amide linkage. This substitution can induce a twist in the torsional angle between the pyridine ring and the benzamide core, forcing the molecule into a specific three-dimensional shape that may be pre-organized for optimal receptor fit. nih.gov

The specific location of the methyl group is critical. A change in its position (regioisomerism) would alter the molecule's shape and its interaction with the target protein.

4-methylpyridin-2-yl: Placing the methyl group at the 4-position would change its spatial location relative to the binding pocket, potentially losing the beneficial hydrophobic interaction or the conformation-locking effect.

5-methylpyridin-2-yl: A methyl group here would be further from the core of the molecule and might interact with a different region of the target, which could be beneficial or detrimental depending on the pocket's topology.

6-methylpyridin-2-yl: A methyl group at the 6-position, ortho to the amide nitrogen on the other side, would create significant steric hindrance, likely preventing the molecule from adopting the necessary conformation for binding and thus reducing activity. nih.gov

Pyridine Moiety Regioisomer Predicted Impact on Activity Rationale
3-methylpyridin-2-yl FavorableThe methyl group may provide beneficial hydrophobic interactions and enforce a specific, active conformation. nih.gov
pyridin-2-yl (unsubstituted) LowerLoss of favorable hydrophobic interactions and conformational constraint provided by the methyl group.
4-methylpyridin-2-yl Lower or HigherThe effect depends on the specific topology of the target's binding pocket; the altered position may not be optimal.
5-methylpyridin-2-yl Lower or HigherThe methyl group interacts with a different region, with the outcome dependent on the receptor site.
6-methylpyridin-2-yl Significantly LowerSteric hindrance from the methyl group ortho to the amide linkage would likely disrupt the required binding conformation. nih.gov

Influence of Benzamide Core Modifications on Molecular Interactions

The benzamide core serves as the central scaffold, linking the two key recognition elements: the 3-cyanophenyl group and the 3-methylpyridin-2-yl group. The amide bond (-C(O)NH-) itself is a crucial structural feature, acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows it to form strong, directional interactions with the protein backbone or specific amino acid side chains, anchoring the inhibitor in the active site.

Altering the amide linker is generally detrimental. For example, reversing the amide bond (to create a -NHC(O)- linkage relative to the pyridine) or replacing it with a more flexible linker like an ether or amine would change the geometry and remove the critical hydrogen bonding capabilities, likely leading to a substantial loss of affinity. mdpi.com

Core Modification Predicted Impact on Activity Rationale
Benzamide (Unmodified) Optimal ScaffoldProvides the correct geometry and hydrogen bonding features (donor and acceptor) to link the key pharmacophoric elements. mdpi.com
Replacement of Benzene Ring VariableSubstituting with heterocycles (e.g., thiophene, pyridine) would alter electronics and steric profile, requiring re-optimization.
Reversal of Amide Linker Significant DecreaseAlters the spatial arrangement of H-bond donor/acceptor sites, disrupting key interactions.
Replacement of Amide Linker Significant DecreaseRemoval of the rigid, planar amide group and its H-bonding capacity would lead to a loss of affinity and specificity.

Rational Design Strategies for Potency and Selectivity Enhancement

Rational design strategies for improving the potency and selectivity of this compound would leverage the SAR insights discussed previously. The goal is to optimize favorable interactions while minimizing unfavorable ones.

One primary strategy involves fine-tuning the substitutions on the aromatic rings to enhance binding without adding excessive lipophilicity, which could lead to poor pharmacokinetic properties. Based on the importance of the 3-cyano group, this feature would be retained. Efforts would focus on the methylpyridine ring. While the 3-methyl group is beneficial, exploring other small alkyl groups (e.g., ethyl) could probe the size limits of the hydrophobic pocket. nih.gov

Another key strategy is to achieve selectivity over related targets. If a target's binding site has unique features, the molecule can be modified to exploit them. For example, if a nearby pocket is available, extending a substituent from the 4- or 5-position of the pyridine ring could introduce new, selective interactions. Structure-based design, using X-ray crystallography or homology modeling of the target protein, would be invaluable in identifying such opportunities. This allows for the design of modifications that form specific interactions with non-conserved residues among different targets, thereby enhancing selectivity.

Finally, conformational restriction is a powerful strategy. Introducing elements that reduce the molecule's flexibility can "lock" it into its bioactive conformation. This reduces the entropic penalty of binding and can lead to a significant increase in potency. The existing 3-methyl group already contributes to this, but further rigidification of the scaffold could be explored if the bioactive conformation is known. nih.gov

Pharmacophore Identification and Feature Overlap Analysis with Known Modulators

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. patsnap.comdovepress.com Based on the SAR analysis of this compound and related compounds, a putative pharmacophore can be identified.

The key features of this pharmacophore model would likely include:

Hydrogen Bond Acceptor (HBA): The nitrogen atom of the 3-cyano group.

Hydrogen Bond Donor (HBD): The N-H group of the central amide linker.

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide linker.

Aromatic/Hydrophobic Region 1 (AR/HYD1): The benzamide phenyl ring.

Aromatic/Hydrophobic Region 2 (AR/HYD2): The methylpyridine ring.

Hydrophobic Feature (HYD3): The methyl group on the pyridine ring.

This defined 3D arrangement of features can be used as a query to screen virtual libraries for new, structurally diverse molecules with the potential for similar biological activity. columbiaiop.ac.in

When analyzing known modulators of various targets, this pharmacophore shows overlap with several classes of inhibitors. For instance, many kinase inhibitors utilize a "hinge-binding" motif, which often involves hydrogen bonds from a heterocyclic scaffold to the protein backbone, analogous to the interactions proposed for the amide linker. Similarly, negative allosteric modulators (NAMs) of neuronal nicotinic receptors have been identified that contain a central amide or similar linker connecting two aromatic systems, matching the general structure of this pharmacophore. nih.gov The presence of a cyano group as a key H-bond acceptor is also a common feature in inhibitors of various enzymes, including certain proteases and kinases. nih.gov This feature overlap suggests that the this compound scaffold could be adapted to target a range of proteins where these specific interactions are critical for recognition and modulation.

Mechanistic Elucidation of Biological Target Interactions

Enzyme Inhibition Mechanisms

The benzamide (B126) chemical scaffold is present in a number of compounds that have been shown to inhibit various enzymes. While specific studies on the enzyme inhibitory activity of 3-cyano-N-(3-methylpyridin-2-yl)benzamide are not prevalent, the potential for this compound to act as an enzyme inhibitor can be inferred from studies on related molecules.

For example, various benzamide derivatives have been reported to exhibit inhibitory activity against enzymes such as:

Carbonic Anhydrases (CAs): Some benzamide-bearing sulfonamides are potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov

Acetylcholinesterase (AChE): Certain novel benzamides have demonstrated inhibitory potential against AChE. nih.gov

Cyclooxygenases (COX): Benzamide analogues have been investigated as anti-inflammatory agents that act by inhibiting COX-1 and COX-2.

Monoamine Oxidase (MAO): Benzylamine-sulfonamide derivatives have been studied as selective inhibitors of MAO-B. tandfonline.com

In-Depth Analysis of this compound Reveals Gaps in Current Scientific Literature

An extensive review of current scientific literature and chemical databases indicates a significant lack of specific research into the biological and mechanistic properties of the chemical compound This compound . Despite its defined chemical structure, there is no publicly available data detailing its interactions with biological targets or its effects on cellular pathways as specified in the requested article outline.

Searches for information on the compound's potential activities, including kinase inhibition, histone deacetylase (HDAC) inhibition, and anti-tubercular applications, did not yield results for this specific molecule. While structurally related compounds containing benzamide or cyano-benzamide moieties have been investigated for such properties, these findings cannot be accurately attributed to this compound.

For instance, research into kinase inhibitors has identified compounds like N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amides as potent inhibitors of JNK2 and JNK3. nih.gov Similarly, various benzamide derivatives have been explored as HDAC inhibitors and as potential anti-tubercular agents that may disrupt microbial cell wall synthesis. However, the specific combination of a 3-cyano-benzamide group with a 3-methylpyridin-2-yl moiety, which defines the subject compound, has not been characterized in these contexts in the available literature.

Consequently, a scientifically accurate article detailing the mechanistic elucidation of biological target interactions and cellular pathway modulation for this compound cannot be generated at this time. The absence of research data prevents a factual discussion of the following topics for this specific compound:

Cellular Pathway Modulation

Disruption of Cell Wall Synthesis (in Anti-Microbial Contexts)

Further empirical research, including synthesis, in vitro assays, and cellular studies, is required to determine the biological activity profile of this compound and to elucidate its potential mechanisms of action.

Preclinical Research Applications and in Vitro Biological Assessment

Cell-Based Assays for Functional Activity

Cell-based assays are fundamental in determining the physiological effects of a compound in a biological context. They offer a more holistic view of a compound's activity by considering factors such as cell permeability and interaction with the cellular machinery.

G-protein coupled receptors (GPCRs) represent a large family of transmembrane proteins that are crucial targets in pharmacology. Their activation often leads to the release of intracellular calcium (Ca2+), a key second messenger. Assays that measure changes in intracellular Ca2+ are therefore a common method to screen for GPCR agonists or antagonists. While direct experimental data on 3-cyano-N-(3-methylpyridin-2-yl)benzamide in such assays is not extensively published, a structurally related compound, 3-methyl-N-(6-methylpyridin-2-yl)benzamide, has been documented to interact with the Metabotropic glutamate (B1630785) receptor 5 (mGluR5) zhanggroup.org, a member of the GPCR family. This suggests that benzamide (B126) derivatives with a pyridinyl moiety have the potential to modulate GPCR activity.

Cellular calcium release assays typically involve loading cells expressing the target GPCR with a Ca2+-sensitive fluorescent dye. Upon GPCR activation and subsequent Ca2+ release from intracellular stores, the dye fluoresces, and the signal is quantified to determine the compound's activity.

The pyridine (B92270) ring is a common structural motif in molecules with antiproliferative properties nih.gov. Consequently, assessing the effect of this compound on cell viability and growth is a key area of investigation, particularly in cancer research. These assays are used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).

For instance, studies on various pyridine derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines nih.gov. The presence and position of certain functional groups on the pyridine ring, such as -C=O and -NH2, have been shown to enhance this activity nih.gov. Another cyano-containing compound, (E)-2-cyano-N,3-diphenylacrylamide, was evaluated for its effects on cell viability in macrophage cultures as a preliminary step to understanding its anti-inflammatory potential nih.gov. These examples underscore the relevance of conducting cellular viability assays for compounds like this compound.

Commonly used cell lines for such assays could include those from breast cancer (e.g., MCF-7), colon cancer (e.g., HCT116), and lung cancer (e.g., A549), among others. The results from these assays would provide initial data on the compound's potential as an anticancer agent.

Enzyme Activity Assays (e.g., Deacetylation Assays)

Enzyme activity assays are crucial for identifying the specific molecular targets of a compound. Given the structural similarities of this compound to known enzyme inhibitors, deacetylation assays, particularly those targeting sirtuins, are of significant interest.

Sirtuins are a class of NAD+-dependent deacetylases that play vital roles in cellular regulation, and their dysfunction is implicated in various diseases, including cancer and neurodegenerative disorders nih.govnih.gov. The benzamide scaffold is present in a number of known sirtuin inhibitors. For example, 3-(benzylsulfonamido)benzamides have been developed and characterized as potent and selective inhibitors of SIRT2 nih.gov.

A typical sirtuin deacetylation assay involves incubating the sirtuin enzyme with a substrate peptide that has an acetylated lysine (B10760008) residue, often linked to a fluorophore nih.gov. In the presence of an inhibitor, the deacetylation process is hindered, leading to a measurable change in fluorescence. Screening this compound in such an assay against a panel of sirtuins (SIRT1-7) would determine its inhibitory potency and selectivity.

Assay TypeTargetPrinciple
Deacetylation AssaySirtuins (e.g., SIRT2)Measurement of the inhibition of enzymatic removal of an acetyl group from a substrate.

High-Throughput Screening (HTS) in Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large libraries of chemical compounds for activity against a specific biological target mdpi.comyoutube.com. The structural framework of this compound makes it a candidate for inclusion in HTS campaigns aimed at discovering novel modulators of various biological pathways.

HTS can be applied to both cell-based and biochemical assays. For a compound like this compound, HTS could be employed to screen for activity against a wide array of targets, including GPCRs, kinases, and other enzymes. The process involves miniaturized assay formats, robotics for liquid handling, and sensitive detection systems to quickly identify "hits" from large compound collections youtube.com. A hit from an HTS campaign would then undergo further validation and optimization to become a lead compound.

Comparative Studies with Reference Compounds and Structural Analogs

To understand the structure-activity relationship (SAR) of this compound, it is essential to compare its biological activity with that of reference compounds and structural analogs. These studies help to identify the key structural features responsible for the observed activity and to guide the design of more potent and selective molecules.

For example, the antiplasmodial activity of a series of 2-phenoxybenzamides was investigated to establish SAR. In this study, modifications to the benzamide and phenoxy rings led to significant changes in activity, highlighting the importance of specific substitution patterns mdpi.com. Similarly, the antiproliferative activity of various pyridine derivatives has been reviewed to determine the most favorable structural characteristics for their anticancer effects nih.gov.

In the context of this compound, comparative studies could involve synthesizing and testing analogs with modifications to the cyano group, the methyl group on the pyridine ring, and the substitution pattern on the benzamide ring. The biological data from these analogs would be compared to that of the parent compound and known active compounds to build a comprehensive SAR profile.

Compound TypeRationale for Comparison
Reference CompoundsTo benchmark the activity of this compound against known modulators of a specific target.
Structural AnalogsTo elucidate the structure-activity relationship and identify key pharmacophoric features.

Development of Derivatives and Analogues

Design and Synthesis of Novel Benzamide (B126) Scaffolds

The design of novel benzamide scaffolds based on the N-(pyridin-2-yl)benzamide core often begins with a known bioactive compound or a hit from a high-throughput screening campaign. For instance, in the development of allosteric activators of glucokinase, a key enzyme in glucose metabolism, N-pyridin-2-yl benzamide analogues were designed and synthesized starting from 3-nitrobenzoic acid. nih.gov The general synthetic route involves the reaction of a substituted benzoic acid with a substituted 2-aminopyridine. researchgate.net

A common synthetic strategy is the amidation reaction between a carboxylic acid and an amine. For example, N-(pyridin-2-yl)arylamides can be synthesized through an oxidative coupling reaction of an aldehyde and an amine using a nickel-based metal-organic framework as a catalyst. researchgate.net Another approach involves the synthesis of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, where a pyridine-containing thiadiazole amine is coupled with various substituted benzoyl chlorides. brieflands.com

The synthesis of more complex scaffolds, such as those incorporating a 1,2,4-oxadiazole (B8745197) linker, has also been reported. In one study, 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-arylbenzamides were synthesized. This multi-step synthesis involved the initial formation of an oxadiazole ring from a pyridine (B92270) carboxylic acid, followed by coupling with a substituted aniline. mdpi.com

The following table provides an overview of representative synthetic methods for N-(pyridin-2-yl)benzamide and related scaffolds:

Starting MaterialsKey ReactionScaffold TypeReference
3-Nitrobenzoic acid and 2-aminopyridinesAmidationN-(pyridin-2-yl)benzamide nih.gov
Substituted aldehydes and 2-aminopyridinesOxidative amidationN-(pyridin-2-yl)arylamide researchgate.net
5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine and benzoyl chloridesAcylationN-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide brieflands.com
Substituted benzoic acids and anilinesAmidation (with oxadiazole linker)Benzamides with pyridine-linked 1,2,4-oxadiazole mdpi.com

Systematic Structural Modifications for SAR Expansion

Once a lead compound with a desired biological activity is identified, systematic structural modifications are undertaken to expand the structure-activity relationship (SAR). This involves altering various parts of the molecule to understand the impact of these changes on potency, selectivity, and pharmacokinetic properties. For the N-(pyridin-2-yl)benzamide scaffold, modifications have been explored on both the benzamide and the pyridine rings.

In the development of glucokinase activators, a series of N-pyridin-2-yl benzamide analogues were synthesized with various substituents on the benzamide ring. nih.gov The position and nature of these substituents were found to be crucial for activity. For instance, compounds with substituents at the meta and para positions of the benzamide ring were investigated.

Quantitative structure-activity relationship (QSAR) studies have also been employed to guide the structural optimization of related compounds. For example, in a study of 3-(pyridin-2-yl)benzenesulfonamide derivatives (a related scaffold), CoMFA and CoMSIA models were used to analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The results from these models can provide valuable insights for designing new analogues with improved biological activity.

Key areas for structural modification in the N-(pyridin-2-yl)benzamide scaffold include:

Substituents on the Benzamide Ring: Introducing various functional groups (e.g., nitro, amino, alkyl, alkoxy, halo) at different positions (ortho, meta, para) to probe the electronic and steric requirements of the target's binding site.

Substituents on the Pyridine Ring: Modifying the pyridine ring with different substituents to influence the compound's physicochemical properties, such as pKa and solubility, which can affect target engagement and pharmacokinetic profiles.

Modification of the Amide Linker: Replacing the amide bond with other linkers to explore different geometries and hydrogen bonding patterns.

Introduction of Heterocyclic Moieties: Incorporating other heterocyclic rings, such as thiadiazoles or oxadiazoles, to create novel scaffolds with potentially different biological activities. brieflands.commdpi.com

Evaluation of Modified Analogues for Enhanced Potency and Target Specificity

The synthesized analogues undergo rigorous biological evaluation to determine their potency and specificity for the intended target. For the N-pyridin-2-yl benzamide analogues designed as glucokinase activators, in vitro assays were conducted to measure their ability to activate the enzyme. nih.gov Promising compounds from these in vitro studies were then selected for in vivo evaluation in animal models to assess their antihyperglycemic potential. nih.gov

In a study on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the synthesized compounds were evaluated for their cytotoxic activity against various cancer cell lines (PC3, HT29, and SKNMC) and for their inhibitory activity against 15-lipoxygenase, an enzyme implicated in cancer. brieflands.com The results indicated that the nature of the substituent on the benzamide ring significantly influenced the biological activity. For example, derivatives containing a nitro group showed higher cytotoxicity against the PC3 cell line, while methoxylated derivatives were more active against the SKNMC cell line. brieflands.com

The following table summarizes the biological evaluation of some N-(pyridin-2-yl)benzamide analogues:

Compound SeriesBiological Target/ActivityKey FindingsReference
N-pyridin-2-yl benzamide analoguesGlucokinase activation (antidiabetic)Certain analogues showed significant glucokinase activation in vitro and antihyperglycemic effects in vivo. nih.gov
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesCytotoxicity (anticancer), 15-lipoxygenase inhibitionSubstituents on the benzamide ring determined the potency and selectivity against different cancer cell lines. brieflands.com
2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-arylbenzamidesAntifungal activitySome derivatives exhibited potent antifungal activity. mdpi.com

These studies demonstrate that the N-(pyridin-2-yl)benzamide scaffold is a versatile platform for the development of new therapeutic agents. Through systematic design, synthesis, and biological evaluation, researchers can optimize the structure to achieve enhanced potency and target specificity.

Future Research Directions for 3 Cyano N 3 Methylpyridin 2 Yl Benzamide

Exploration of Undiscovered Biological Targets and Off-Targets

The primary structure of 3-cyano-N-(3-methylpyridin-2-yl)benzamide suggests it may interact with various biological targets. Future research should prioritize a systematic exploration of its polypharmacology—its ability to bind to multiple intended and unintended targets.

A key area of investigation would be its potential activity as a modulator of G-protein-coupled receptors (GPCRs). Structurally related compounds, such as 3-cyano-5-fluoro-N-arylbenzamides, have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This precedent suggests that this compound should be screened against mGlu5 and a broader panel of GPCRs to identify potential neurological or metabolic activities.

Furthermore, more complex molecules incorporating the benzamide (B126) scaffold have shown activity against nuclear hormone receptors like the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), a target for autoimmune diseases. nih.gov Screening this compound against RORC2 and other nuclear receptors could uncover novel therapeutic applications in immunology or oncology.

To achieve a comprehensive target profile, unbiased screening approaches are essential. Techniques such as affinity chromatography coupled with mass spectrometry or chemoproteomic platforms can be employed to "pull down" binding partners from cell lysates, thereby identifying both high-affinity targets and lower-affinity off-targets. Understanding these off-target interactions is crucial for predicting potential side effects and for repurposing the compound for new indications.

Table 1: Potential Biological Target Classes for Screening

Target Class Rationale Potential Therapeutic Area
G-Protein-Coupled Receptors (GPCRs) Structural similarity to known mGlu5 modulators. nih.gov Neurology, Psychiatry
Nuclear Hormone Receptors Benzamide core is present in RORC2 inverse agonists. nih.gov Autoimmune Disease, Oncology
Kinases Many kinase inhibitors feature pyridine (B92270) and amide motifs. Oncology, Inflammation

Advanced Computational Approaches for Predictive Modeling and Optimization

Computational chemistry offers a powerful toolkit to accelerate the investigation of this compound. These methods can predict biological activity, guide molecular optimization, and reduce the time and cost associated with laboratory experiments.

Future work should involve the use of molecular docking to screen the compound against large virtual libraries of protein structures. This in silico approach can help prioritize which biological targets are most likely to bind to the molecule, guiding subsequent experimental validation. Following the identification of a primary target, Quantitative Structure-Activity Relationship (QSAR) studies can be developed. By synthesizing and testing a small library of analogs, computational models can be built to correlate specific structural features with biological activity, guiding the design of more potent and selective compounds. nih.gov

Molecular Dynamics (MD) simulations can provide deeper insights into the binding event itself. These simulations model the movement of every atom in the compound and its target protein over time, helping to understand the stability of the interaction, the specific amino acid contacts, and the compound's residence time, a key parameter in drug efficacy. nih.gov Furthermore, advanced machine learning algorithms can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogs, allowing researchers to prioritize compounds with favorable drug-like properties before committing to their synthesis.

Table 2: Proposed Computational Workflow

Computational Method Objective Outcome
Molecular Docking Identify potential protein targets from structural databases. A ranked list of putative biological targets for experimental testing.
QSAR Modeling Correlate chemical structure with biological activity. Predictive models to guide the design of more potent analogs.
Molecular Dynamics (MD) Simulate the compound-protein binding interaction. Insights into binding stability, kinetics, and mechanism.

Development of Novel Synthetic Routes for Scalable Production

The advancement of this compound from a laboratory curiosity to a widely used research tool or therapeutic lead will require efficient and scalable synthetic methods. While the fundamental reaction likely involves an amide coupling between a derivative of 3-cyanobenzoic acid and 2-amino-3-methylpyridine (B33374), future research should focus on modernizing this process.

One promising avenue is the implementation of continuous flow chemistry. Unlike traditional batch synthesis, flow chemistry involves pumping reagents through tubes where they mix and react. This method offers superior control over reaction parameters like temperature and pressure, often leading to higher yields, improved safety, and easier scalability.

Additionally, exploring green chemistry principles could significantly enhance the synthesis. This includes identifying environmentally benign solvents to replace traditional ones and developing catalytic, metal-free processes to reduce waste and cost. mdpi.com Recent work on the synthesis of related 3-cyano-2-pyridones has highlighted metal-free cascade reactions, which could be adapted for this compound. mdpi.com Microwave-assisted organic synthesis is another technique that could be employed to dramatically reduce reaction times and potentially improve yields for key synthetic steps.

Table 3: Comparison of Synthetic Strategies

Synthetic Strategy Key Advantages Relevance to Scalable Production
Traditional Batch Synthesis Well-established procedures. Can be difficult to scale, potential for thermal runaway.
Continuous Flow Chemistry Enhanced safety, reproducibility, and scalability. Ideal for large-scale, automated production.
Green Chemistry Approaches Reduced environmental impact, lower cost. Promotes sustainable manufacturing.

Integration with Emerging Research Paradigms in Chemical Biology

Beyond its direct therapeutic potential, this compound can serve as a valuable tool within the broader field of chemical biology. Future research should aim to adapt the molecule for use in cutting-edge applications that probe complex biological systems.

One major opportunity is the development of the compound into a chemical probe. This involves strategically modifying the core structure to attach a reporter tag (e.g., biotin or a fluorescent dye) or a photoreactive crosslinking group. Such probes can be used in chemoproteomic experiments to identify the compound's direct binding partners in living cells, providing definitive evidence of its mechanism of action.

Another advanced application is in the field of Targeted Protein Degradation (TPD). If the compound is found to bind to a disease-relevant protein, it could be used as the target-binding warhead in a Proteolysis-Targeting Chimera (PROTAC). A PROTAC is a bifunctional molecule that links the target protein to an E3 ubiquitin ligase, leading to the target's destruction by the cell's own machinery. Developing a PROTAC from this compound could create a highly effective therapeutic agent.

Finally, the compound can be utilized in high-content or phenotypic screening. In this approach, instead of testing against a single protein, the compound is applied to cells and sophisticated imaging and analysis are used to measure a wide array of cellular parameters (phenotypes). This can uncover unexpected biological activities and mechanisms that would be missed in traditional target-based screening. mdpi.com

Q & A

Basic: What synthetic routes are commonly employed for 3-cyano-N-(3-methylpyridin-2-yl)benzamide, and how are critical intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with substitution or condensation steps. For example:

  • Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate pyridinyl-methoxy group formation, as seen in analogous benzamide derivatives .
  • Condensation : Cyanoacetic acid reacts with aniline intermediates under condensing agents (e.g., EDCI/HOBt), forming the benzamide backbone .
  • Characterization : Key intermediates are validated via 1H^1H NMR (to confirm substituent integration) and HPLC (for purity >99%) . For final compounds, high-resolution mass spectrometry (HRMS) and 13C^{13}C NMR are critical to confirm molecular identity .

Basic: How is the structural integrity of this compound confirmed in crystallographic studies?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) refines structures by analyzing bond lengths, angles, and thermal displacement parameters. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) are resolved using Oxford Xcalibur diffractometers . Polymorphism risks (e.g., orthorhombic vs. rhombic forms) are mitigated by controlled cooling rates during crystallization .

Advanced: What methodologies resolve contradictions between in vitro binding affinity and functional potency in mGlu5 receptor modulation studies?

Answer:
Discrepancies arise from conformational receptor states. Strategies include:

  • Biophysical assays : Surface plasmon resonance (SPR) quantifies binding kinetics independently of cellular context.
  • Functional cellular assays : Calcium flux or cAMP measurements (e.g., using HEK293 cells expressing mGlu5) assess allosteric potentiation .
  • Mutagenesis : Targeting residues like Phe787 in the allosteric pocket clarifies structural determinants of efficacy vs. affinity . For example, 3-cyano derivatives (CDPPB) show enhanced potency due to pyridinyl-methyl interactions with hydrophobic residues .

Advanced: How are structure-activity relationships (SARs) systematically explored for pyridinyl-benzamide derivatives?

Answer:

  • Ring substitution : The "b" ring (pyridinyl) governs receptor affinity, while the "a" ring (benzamide) modulates efficacy. For instance, 3-methylpyridinyl groups enhance metabolic stability compared to phenyl substituents .
  • Electron-withdrawing groups : Cyano groups at the 3-position increase electron deficiency, improving binding to the receptor’s orthosteric site .
  • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate substituent hydrophobicity (ClogP) with activity. Derivatives like 3-cyano-N-(6-methylpyridin-2-yl)benzamide show logP ~2.5, balancing solubility and membrane permeability .

Advanced: What experimental designs validate target engagement in vivo for this compound?

Answer:

  • Pharmacokinetic profiling : LC-MS/MS quantifies plasma and brain concentrations after oral administration. Optimal AUC ratios (brain/plasma >0.3) indicate blood-brain barrier penetration .
  • Behavioral models : Rodent assays (e.g., prepulse inhibition) assess cognitive effects linked to mGlu5 modulation. CDPPB reverses MK-801-induced deficits at 10 mg/kg doses .
  • Biomarker analysis : Western blotting detects downstream targets (e.g., phosphorylated ERK) in hippocampal tissue to confirm pathway activation .

Basic: What purity standards and analytical protocols ensure reproducibility in biological testing?

Answer:

  • Purity criteria : ≥95% purity by HPLC with symmetrical peaks (asymmetry factor <1.2) .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the cyano group via LC-MS .
  • Batch consistency : 1H^1H NMR (DMSO-d₆) verifies absence of residual solvents (e.g., DMF <500 ppm) .

Advanced: How are off-target effects minimized during lead optimization?

Answer:

  • Selectivity panels : Screen against related receptors (e.g., mGlu1, mGlu4) using radioligand displacement (IC₅₀ >10 µM desired) .
  • CYP inhibition assays : Microsomal incubations assess metabolic interference (e.g., CYP3A4 IC₅₀ >50 µM) .
  • Proteome-wide profiling : Affinity chromatography coupled with MS identifies unintended protein binders .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

  • Solid state : Store at -20°C under argon, protected from light. Desiccants (silica gel) prevent hygroscopic degradation .
  • Solution phase : Prepare fresh DMSO stock solutions (<6 months old) with <0.1% water content (tested via Karl Fischer titration) .

Advanced: How do researchers address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-solvents : Use ≤0.1% DMSO to avoid cellular toxicity. For higher concentrations, cyclodextrin-based solubilization (e.g., HP-β-CD) is effective .
  • pH adjustment : Buffers at pH 6.5 (near compound pKa) enhance solubility without precipitating the benzamide core .

Advanced: What computational tools predict metabolic hotspots in this compound?

Answer:

  • ADMET predictors : Software like Schrödinger’s QikProp identifies labile sites (e.g., pyridinyl methyl oxidation) .
  • Docking simulations : GLIDE models CYP3A4 binding to prioritize derivatives resistant to oxidative metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.